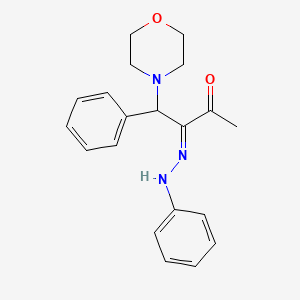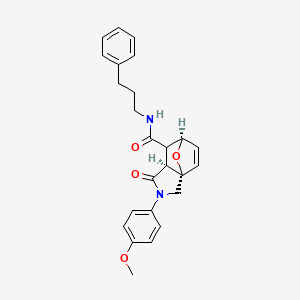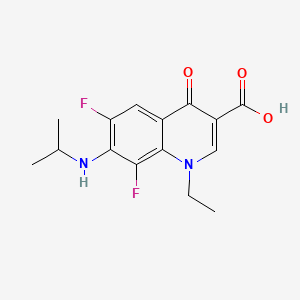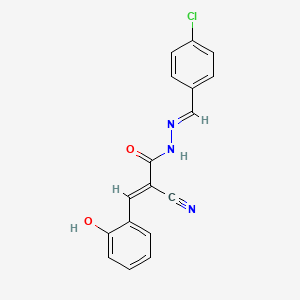
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) is a complex organic compound with the molecular formula C14H19N3O2 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a butanedione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) typically involves the reaction of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(4-Morpholinyl)phenyl-2,6-bis(4-aminophenyl)pyridine: A compound with similar structural features, used in gas separation and other applications.
2-(4-Morpholinyl)pyrimidines: Known for their bioactive properties and used in medicinal chemistry.
Uniqueness
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and phenylhydrazone moiety make it particularly interesting for various research and industrial purposes.
属性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
(3E)-4-morpholin-4-yl-4-phenyl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)19(22-21-18-10-6-3-7-11-18)20(17-8-4-2-5-9-17)23-12-14-25-15-13-23/h2-11,20-21H,12-15H2,1H3/b22-19- |
InChI 键 |
AEFBZVQDUUIDJG-QOCHGBHMSA-N |
手性 SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/C(C2=CC=CC=C2)N3CCOCC3 |
规范 SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(C2=CC=CC=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-benzofuran-2-yl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283377.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15283400.png)
![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)

![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)


![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
